2-Isothiocyanato-1-methoxy-propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

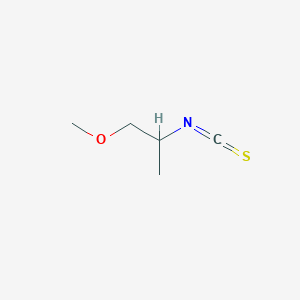

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-5(3-7-2)6-4-8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMXQOUSROJLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374851 | |

| Record name | 2-Isothiocyanato-1-methoxy-propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362601-74-9 | |

| Record name | 2-Isothiocyanato-1-methoxy-propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isothiocyanato-1-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isothiocyanato-1-methoxy-propane

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-isothiocyanato-1-methoxy-propane, a valuable chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the synthesis of the crucial precursor, 1-methoxy-2-propylamine, and explores the primary pathways to the target isothiocyanate. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents comparative data to inform methodological choices.

Introduction to this compound

This compound (C₅H₉NOS) is a member of the isothiocyanate class of organic compounds, characterized by the R-N=C=S functional group.[1] Isothiocyanates are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific structure of this compound, with its methoxy and isopropyl groups, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This guide focuses on the practical synthesis of this compound, starting from readily available precursors.

Compound Profile:

| Property | Value |

| CAS Number | 362601-74-9[3] |

| Molecular Formula | C₅H₉NOS[3] |

| Molecular Weight | 131.196 g/mol [3] |

Precursor Synthesis: 1-Methoxy-2-propylamine

The primary precursor for the synthesis of this compound is 1-methoxy-2-propylamine.[4][5] The availability and purity of this amine are critical for the successful synthesis of the target isothiocyanate.

Synthetic Routes to 1-Methoxy-2-propylamine

Several methods are available for the synthesis of 1-methoxy-2-propylamine, with the choice of method often depending on the desired scale and stereochemistry.

-

From 1-Methoxy-2-propanol: A common method involves the reaction of 1-methoxy-2-propanol with ammonia in the presence of a catalyst.[6] This process, however, typically yields a water-containing reaction mixture that requires subsequent purification.[6] Another approach involves the activation of the hydroxyl group of 1-methoxy-2-propanol with a sulfonyl chloride (e.g., tosyl chloride) to form a good leaving group, followed by nucleophilic substitution with an amine source.[4]

-

Biocatalytic Synthesis: For stereoselective synthesis, enzymatic methods offer a powerful alternative. Transaminase enzymes can be used to convert methoxyacetone to (S)-1-methoxy-2-aminopropane with high enantiomeric purity.[4][7] This method is particularly valuable for the synthesis of chiral isothiocyanates.

Experimental Protocol: Biocatalytic Synthesis of (S)-1-Methoxy-2-aminopropane

This protocol is based on the stereoselective synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase.[7]

Materials:

-

Methoxyacetone

-

2-Aminopropane (amine donor)

-

Transaminase enzyme

-

Pyridoxal 5'-phosphate (PLP)

-

Sodium phosphate buffer

-

Hydrochloric acid

-

Sodium hydroxide

Methodology:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of sodium phosphate buffer (pH 7.5). Add methoxyacetone to a final concentration of 1.0 M and 2-aminopropane to a final concentration of 1.5 M.[7]

-

Cofactor Addition: Add pyridoxal 5'-phosphate to a final concentration of 0.2 mM.[7]

-

Enzyme Addition: Prepare a separate solution of the transaminase enzyme in the phosphate buffer and add it to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a constant temperature of 30 ± 1°C and a pH of 7.5 for approximately 8 hours.[7]

-

Monitoring: Monitor the progress of the reaction by measuring the concentration of the product, (S)-1-methoxy-2-aminopropane, using a suitable analytical technique such as gas chromatography (GC).

-

Termination: Once the desired conversion is achieved, terminate the reaction by adding concentrated hydrochloric acid.[7]

-

Purification:

-

Perform a flash distillation to remove unreacted methoxyacetone and the acetone byproduct.[7]

-

Add a 50% aqueous sodium hydroxide solution to the remaining mixture to deprotonate the amines.[7]

-

Isolate the product by distillation. A subsequent fractional distillation can be performed to separate the (S)-1-methoxy-2-aminopropane from any residual 2-aminopropane.[7]

-

Synthesis of this compound from 1-Methoxy-2-propylamine

The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic chemistry. Several reliable methods are available, with the most common ones involving either the use of thiophosgene or the decomposition of an intermediate dithiocarbamate salt.[1]

Method 1: The Thiophosgene Route

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and often high-yielding method for the synthesis of isothiocyanates.[1][8]

Mechanism:

The reaction proceeds through the initial nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate.

Caption: Reaction mechanism for isothiocyanate synthesis using thiophosgene.

Experimental Protocol:

Materials:

-

1-Methoxy-2-propylamine

-

Thiophosgene

-

Triethylamine or another suitable base

-

Anhydrous organic solvent (e.g., dichloromethane, chloroform)

-

Water

-

Brine

Methodology:

-

Reaction Setup: In a fume hood, dissolve 1-methoxy-2-propylamine in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Base Addition: Add a slight excess of a base, such as triethylamine, to the solution.

-

Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent to the cooled reaction mixture with vigorous stirring. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10]

-

Reaction: Allow the reaction to stir at room temperature for several hours until the starting amine is consumed (monitor by TLC or GC).

-

Workup:

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Method 2: Decomposition of Dithiocarbamate Salts

A widely used and generally safer alternative to the thiophosgene method involves the formation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate.[1][11] This two-step, one-pot synthesis is often preferred to avoid the use of highly toxic reagents.

Mechanism:

The primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurizing agent to induce the elimination of a sulfide species, yielding the isothiocyanate.

Caption: General workflow for isothiocyanate synthesis via dithiocarbamate decomposition.

A variety of desulfurizing agents can be employed, each with its own advantages.

3.2.1. Tosyl Chloride as a Desulfurizing Agent

Tosyl chloride is an effective reagent for the decomposition of in situ generated dithiocarbamate salts.[11]

Experimental Protocol:

Materials:

-

1-Methoxy-2-propylamine

-

Carbon disulfide (CS₂)

-

Triethylamine

-

Tosyl chloride

-

Organic solvent (e.g., dichloromethane, THF)

Methodology:

-

Dithiocarbamate Formation: Dissolve 1-methoxy-2-propylamine in the chosen organic solvent. Add triethylamine, followed by the slow addition of carbon disulfide at 0-5 °C.[12] Stir the mixture for a designated period to ensure the formation of the dithiocarbamate salt.

-

Decomposition: Add a solution of tosyl chloride in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring for the disappearance of the starting amine.

-

Workup and Purification: Follow a similar workup and purification procedure as described for the thiophosgene method.

3.2.2. Sodium Persulfate as a "Green" Desulfurizing Agent

For a more environmentally friendly approach, sodium persulfate (Na₂S₂O₈) can be used as the desulfurizing agent in water, which serves as the solvent.[2]

Experimental Protocol:

Materials:

-

1-Methoxy-2-propylamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide

-

Sodium persulfate (Na₂S₂O₈)

-

Water

Methodology:

-

Reaction Setup: In an aqueous solution of sodium hydroxide, add 1-methoxy-2-propylamine followed by carbon disulfide. Stir the mixture to form the sodium dithiocarbamate salt.

-

Desulfurization: Add a solution of sodium persulfate in water to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion.

-

Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the product by vacuum distillation or column chromatography.

3.2.3. Phenyl Chlorothionoformate as a Reagent

Phenyl chlorothionoformate can also be used for the synthesis of isothiocyanates from primary amines.[13] This method can be performed as a one-pot or a two-step process.[13]

Experimental Protocol (Two-Step):

Materials:

-

1-Methoxy-2-propylamine

-

Phenyl chlorothionoformate

-

Sodium hydroxide

-

Solvent (e.g., dichloromethane)

Methodology:

-

Thiocarbamate Formation: React 1-methoxy-2-propylamine with phenyl chlorothionoformate in the presence of a base to form the intermediate thiocarbamate.

-

Deprotection/Rearrangement: Treat the isolated thiocarbamate with sodium hydroxide to yield the desired isothiocyanate.[13]

-

Workup and Purification: Follow a standard aqueous workup and purification procedure.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Advantages | Disadvantages |

| Thiophosgene | Thiophosgene, Base | High yields, well-established | Highly toxic reagent, requires strict safety precautions |

| Dithiocarbamate (Tosyl Chloride) | CS₂, Base, Tosyl Chloride | Avoids thiophosgene, good yields | Requires careful control of reaction conditions |

| Dithiocarbamate (Sodium Persulfate) | CS₂, NaOH, Na₂S₂O₈ | "Green" solvent (water), safer reagents | May require optimization for specific substrates |

| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate, NaOH | Versatile (one-pot or two-step) | May require isolation of an intermediate |

Conclusion

The synthesis of this compound can be effectively achieved through several established methods. The choice of synthetic route will depend on factors such as the available laboratory equipment, safety considerations, and the desired scale of the reaction. For routine laboratory synthesis, the decomposition of dithiocarbamate salts offers a safer and more practical alternative to the use of highly toxic thiophosgene. The development of greener synthetic protocols, such as the use of sodium persulfate in water, is a promising direction for future research in this area.

References

-

Isothiocyanates from the Decomposition of Dithiocarbamate Salts. Synthesis of Isothiocyanates: An Update - PMC - NIH. Available at: [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. J. Org. Chem., 72, 3969-3971. Available at: [Link]

-

Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry (RSC Publishing). Available at: [Link]

-

Li, Z.-Y., et al. (2013). A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach. Synthesis, 45, 1667-1674. Available at: [Link]

-

ONE-POT SYNTHESIS OF ISOTHIOCYANATES FROM PRIMARY AMINES SYNTHESIS USING CYANAMIDE? Journal of the Korean Chemical Society. Available at: [Link]

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.

-

Methoxyisopropylamine | C4H11NO | CID 123458. PubChem. Available at: [Link]

-

2-isothiocyanato-2-methylpropane. ChemSynthesis. Available at: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- Method for producing isothiocyanate compound. Google Patents.

- Process for the preparation of anhydrous 2-amino-1-methoxypropane. Google Patents.

-

Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube. Available at: [Link]

-

Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link]

-

Thiophosgene. Wikipedia. Available at: [Link]

-

(a) Synthesis of methoxy and 2-propanethiol-substituted[14]CPPs via... ResearchGate. Available at: [Link]

-

Thiophosgene | CCl2S | CID 10040. PubChem. Available at: [Link]

-

Reactions of heterocycles with thiophosgene. Part V. 7-Chloro-1,2-dihydro-4-methoxy-2-thioxoquinoline-3-carbaldehyde, a product from 7-chloro-4-methoxyquinoline. Scilit. Available at: [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]

- 5. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]

- 6. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]

- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiophosgene - Wikipedia [en.wikipedia.org]

- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 14. chemsynthesis.com [chemsynthesis.com]

"2-Isothiocyanato-1-methoxy-propane" chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 2-Isothiocyanato-1-methoxy-propane

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 362601-74-9), an organosulfur compound featuring a reactive isothiocyanate moiety and a methoxy ether group. As a Senior Application Scientist, this document moves beyond a simple recitation of data, aiming to provide actionable insights into the molecule's behavior, synthesis, reactivity, and potential applications for researchers in drug development and synthetic chemistry. We will explore its physicochemical characteristics, delve into its spectroscopic signature for robust identification, and outline its core reactivity profile with key nucleophiles. The guide includes detailed experimental protocols, safety considerations, and mechanistic diagrams to create a self-validating resource for laboratory professionals.

Introduction: The Isothiocyanate Functional Group in Context

Isothiocyanates (R-N=C=S) are a class of highly valuable compounds in organic chemistry, renowned for their utility as synthetic intermediates and their presence in bioactive natural products. The heterocumulene structure of the isothiocyanate group imparts a unique electrophilicity to the central carbon atom, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its application in constructing complex nitrogen- and sulfur-containing heterocycles, many of which form the scaffolds of modern pharmaceuticals and agrochemicals.[1]

This compound incorporates this reactive group onto a simple aliphatic chain containing an ether linkage. This specific combination suggests applications where modulated solubility and specific reactivity are desired. This guide serves to elucidate the chemical personality of this molecule, providing the foundational knowledge necessary for its successful application in research and development.

Core Physicochemical Properties

A clear understanding of a compound's physical properties is paramount for experimental design, from solvent selection to purification strategy. The key properties for this compound are summarized below. Where direct experimental data is unavailable, values are estimated based on structurally similar compounds, such as 2-isothiocyanato-2-methylpropane.[2]

| Property | Value | Source / Rationale |

| CAS Number | 362601-74-9 | |

| Molecular Formula | C₅H₉NOS | |

| Molecular Weight | 131.20 g/mol | |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds[3] |

| Boiling Point | Est. 140 - 150 °C | Estimated based on structural analogs[2] |

| Density | Est. 0.9 - 1.0 g/mL | Estimated based on structural analogs[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, THF, Acetone). Low water solubility. | General property of organic isothiocyanates |

Spectroscopic Profile for Structural Verification

Unambiguous characterization is the bedrock of chemical research. The following section details the expected spectroscopic signatures for this compound, providing a reference for identity and purity confirmation.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum is the isothiocyanate group. Its asymmetric stretching vibration gives rise to a very strong, broad, and unmistakable absorption band.

-

~2100-2200 cm⁻¹ (strong, broad): -N=C=S asymmetric stretch. This is the primary diagnostic peak.[4]

-

~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methylene groups.

-

~1100 cm⁻¹ (strong): C-O-C ether stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the molecule's carbon-hydrogen framework. Based on the structure CH₃-O-CH₂-CH(NCS)-CH₃, we can predict the following signals:

¹H NMR (400 MHz, CDCl₃):

-

~3.4 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH₃) protons.

-

~3.5-3.7 ppm (m, 2H): Multiplet for the methylene protons (-OCH₂-), split by the adjacent methine proton.

-

~3.8-4.0 ppm (m, 1H): Multiplet for the methine proton (-CH(NCS)-), split by both adjacent methyl and methylene groups.

-

~1.4 ppm (d, 3H): Doublet for the terminal methyl protons (-CH(NCS)CH₃), split by the adjacent methine proton.

¹³C NMR (100 MHz, CDCl₃):

-

~130 ppm: Deshielded carbon of the isothiocyanate group (-N=C =S).

-

~75 ppm: Methylene carbon adjacent to the ether oxygen (-OC H₂-).

-

~59 ppm: Methoxy carbon (-OC H₃).

-

~55 ppm: Methine carbon bonded to the nitrogen (-C H(NCS)-).

-

~20 ppm: Terminal methyl carbon (-CH(NCS)C H₃).

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show the molecular ion peak and characteristic fragmentation patterns useful for confirmation.

-

Molecular Ion (M⁺): m/z ≈ 131.

-

Key Fragments: Look for fragments corresponding to the loss of a methoxy group (M-31), or cleavage of the C-C bond adjacent to the isothiocyanate group.

Synthesis and Manufacturing Pathways

Isothiocyanates are typically synthesized from the corresponding primary amines. For this compound, the precursor would be 1-methoxypropan-2-amine. Several reliable methods exist in the literature for this transformation.[5]

A robust and common laboratory-scale approach involves the use of a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (TCDI), which offers a safer alternative to highly toxic reagents like thiophosgene.[6] The reaction proceeds by first forming a thiourea intermediate with one imidazole group, which is then eliminated to yield the final isothiocyanate.

Caption: General workflow for synthesizing isothiocyanates from a primary amine.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the electrophilic nature of the central carbon in the -N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles.[7] Understanding this reactivity is key to designing subsequent synthetic steps.

-

Reaction with Amines: This is the most common reaction, forming N,N'-disubstituted thiourea derivatives. The reaction is typically fast and high-yielding, often proceeding at room temperature. This is a cornerstone reaction for creating complex scaffolds and for derivatization.[8]

-

Reaction with Alcohols/Water: In the presence of a base or acid catalyst, alcohols will attack the isothiocyanate to form thiocarbamates. Water will lead to hydrolysis, eventually forming the parent amine.

-

Reaction with Thiols: Thiols react readily to form dithiocarbamates.

Caption: Core reactivity of the isothiocyanate group with common nucleophiles.

Potential Research and Development Applications

The bifunctional nature of this compound opens up several avenues for application:

-

Pharmaceutical Synthesis: It serves as a versatile building block for synthesizing heterocyclic compounds like triazoles and thiadiazoles, which are prevalent motifs in medicinal chemistry.[1]

-

Bioconjugation and Probe Development: The isothiocyanate group can react with primary amine groups (e.g., the side chain of lysine) in proteins under mild conditions. This allows for its use in labeling proteins or as a linker molecule in bioconjugation strategies.

-

Derivatization Agent: In analytical chemistry, its reactivity can be exploited to derivatize amine-containing analytes, improving their detection by techniques like HPLC or mass spectrometry.[8]

-

Agrochemical Research: Many isothiocyanate-derived compounds exhibit herbicidal or pesticidal properties.[1][9] This molecule could serve as a starting point for developing new active ingredients.

Safety, Handling, and Storage

As a Senior Application Scientist, I must stress that rigorous adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous isothiocyanates and flammable ethers provide a strong basis for safe handling procedures.[3]

-

Primary Hazards: Assumed to be a flammable liquid. Isothiocyanates are typically potent irritants to the skin, eyes, and respiratory system and can be lachrymatory.[1] Some related compounds carry a warning for potential reproductive toxicity.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from sources of ignition.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of a Thiourea Derivative

This protocol provides a self-validating system for reacting this compound, demonstrating its core reactivity. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-N'-(1-methoxypropan-2-yl)thiourea.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon line for inert atmosphere

Methodology:

-

Reaction Setup (Causality: Preventing Side Reactions): To a dry, nitrogen-flushed 100 mL round-bottom flask, add this compound (e.g., 1.31 g, 10 mmol). Dissolve it in 20 mL of anhydrous DCM. An inert atmosphere is used to prevent any potential reaction with atmospheric moisture.

-

Nucleophilic Addition (Causality: Controlled Reaction): In a separate vial, dissolve benzylamine (e.g., 1.07 g, 10 mmol) in 10 mL of anhydrous DCM. Using a syringe, add the benzylamine solution dropwise to the stirring isothiocyanate solution at room temperature over 10 minutes. A dropwise addition helps to control any potential exotherm.

-

Reaction Monitoring (Causality: Ensuring Completion): Allow the mixture to stir at room temperature. The reaction is often complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup and Isolation (Causality: Removing Reagents): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM. The resulting crude solid or oil is the thiourea product.

-

Purification (Causality: Achieving High Purity): If necessary, the crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-benzyl-N'-(1-methoxypropan-2-yl)thiourea.

References

-

ChemSynthesis. 2-isothiocyanato-2-methylpropane - 590-42-1, C5H9NS, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Wikipedia. Methyl isothiocyanate. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - 1,3-Bis(methylthio)-2-methoxypropane. [Link]

-

PubChem, NIH. 2-Methoxypropane. [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

NIST WebBook. 2-Methoxyphenyl isothiocyanate. [Link]

-

PubChem, NIH. 2-Isothiocyanato-1-methoxy-4-nitrobenzene. [Link]

-

Wikipedia. Methoxypropane. [Link]

-

PubMed. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. [Link]

-

DC Chemicals. 1-Isothiocyanato-3-(methylthio)propane | 505-79-3 | MSDS. [Link]

-

International Chemical Safety Cards. 2-METHOXY-2-METHYL PROPANE. [Link]

-

PubMed. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]

-

The Good Scents Company. radish isothiocyanate, 505-79-3. [Link]

-

PubMed. Effect of combined application of methyl isothiocyanate and chloropicrin on their transformation. [Link]

-

LookChem. 2-Methoxypropane. [Link]

-

Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. [Link]

- Google Patents.

-

ResearchGate. 2-Methoxypropene. [Link]

-

Cheméo. Chemical Properties of Propane, 1-methoxy-2-methyl- (CAS 625-44-5). [Link]

-

Wikipedia. Nucleophile. [Link]

-

NIST WebBook. Propane, 1-methoxy-2-methyl-. [Link]

Sources

- 1. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CN103221389A - Method for producing isothiocyanate compound - Google Patents [patents.google.com]

- 7. Nucleophile - Wikipedia [en.wikipedia.org]

- 8. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of combined application of methyl isothiocyanate and chloropicrin on their transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Isothiocyanato-3-(methylthio)propane|505-79-3|MSDS [dcchemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Isothiocyanato-1-methoxy-propane (CAS 362601-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isothiocyanato-1-methoxy-propane, a chiral organosulfur compound featuring a reactive isothiocyanate moiety and a methoxy group. While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures and the well-established chemistry of isothiocyanates to offer insights into its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of drug discovery and development. The guide also includes detailed safety and handling protocols, drawing from data on structurally related compounds to ensure a high degree of caution.

Introduction

This compound (CAS: 362601-74-9) is an organic compound with the molecular formula C₅H₉NOS. It belongs to the isothiocyanate class of compounds, which are well-regarded for their diverse biological activities. The presence of both a reactive isothiocyanate group and a methoxyether functionality on a chiral propane backbone suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. Isothiocyanates, in general, are known for their electrophilic nature, readily reacting with nucleophiles such as amines and thiols, a characteristic that underpins much of their biological activity, including potential anticancer properties.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the potential of this compound. By examining its probable synthetic routes, predicted properties, and expected reactivity, this document serves as a foundational reference for its application in the laboratory.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following properties are a combination of available information and estimations based on structurally similar compounds.

| Property | Value/Description | Source |

| CAS Number | 362601-74-9 | Internal Data |

| Molecular Formula | C₅H₉NOS | [Internal Data] |

| Molecular Weight | 131.20 g/mol | [Internal Data] |

| Appearance | Expected to be a colorless to pale yellow liquid with a pungent, mustard-like odor. | Inferred from analogous isothiocyanates |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. | Inferred from analogous isothiocyanates |

| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure. | Inferred from analogous isothiocyanates |

| Density | Estimated to be approximately 1.0 - 1.1 g/cm³. | Inferred from analogous isothiocyanates |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.3-3.4 ppm), the methyl group on the chiral center (a doublet), the methylene protons adjacent to the ether oxygen (diastereotopic protons, likely appearing as complex multiplets), and the methine proton at the chiral center.

-

¹³C NMR: The carbon NMR spectrum should display a characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of 125-135 ppm. Other signals would correspond to the methoxy carbon, and the three carbons of the propane backbone.

-

IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the region of 2050-2150 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations, and a C-O stretching band for the ether linkage.[3]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 131. Key fragmentation patterns for alkyl isothiocyanates often involve cleavage alpha to the nitrogen, and rearrangements. A prominent fragment ion, CH₂NCS⁺, at m/z 72 is a common feature in the mass spectra of many alkyl isothiocyanates.[1]

Synthesis and Reactivity

Proposed Synthesis

A plausible and efficient synthetic route to enantiomerically pure this compound would start from a readily available chiral precursor, such as (S)- or (R)-1-amino-2-propanol. The synthesis would involve two key steps: O-methylation of the primary alcohol followed by conversion of the amino group to an isothiocyanate.

Step-by-Step Proposed Protocol:

-

O-Methylation of the Amino Alcohol:

-

Protect the amino group of the starting amino alcohol (e.g., with a Boc group).

-

Methylate the hydroxyl group using a standard methylating agent like methyl iodide in the presence of a base such as sodium hydride.

-

Deprotect the amino group to yield 1-methoxy-2-aminopropane.

-

-

Conversion of the Amine to the Isothiocyanate:

-

The resulting 1-methoxy-2-aminopropane can be converted to the isothiocyanate using various established methods. A common and effective method involves the use of thiophosgene or a thiophosgene equivalent in the presence of a base. Alternatively, reaction with carbon disulfide to form a dithiocarbamate salt, followed by treatment with a desulfurizing agent, is a widely used approach.[4]

-

Diagram of Proposed Synthetic Pathway:

Reactivity

The primary site of reactivity in this compound is the electrophilic carbon atom of the isothiocyanate group. This functional group readily undergoes nucleophilic attack by a variety of nucleophiles, most notably primary and secondary amines to form thioureas, and thiols to form dithiocarbamates.

Diagram of Key Reactions:

This reactivity is the basis for its potential use as a covalent modifier of biological macromolecules, such as proteins, which possess nucleophilic residues like cysteine and lysine.

Potential Applications in Drug Development

While no specific applications for this compound have been documented, the broader class of isothiocyanates has garnered significant interest in drug discovery for their wide range of biological activities.

-

Anticancer Agents: Many isothiocyanates have demonstrated potent anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of signaling pathways.[5] The electrophilic nature of the isothiocyanate group allows for the covalent modification of key cellular targets.

-

Anti-inflammatory and Antioxidant Effects: Isothiocyanates have been shown to possess anti-inflammatory and antioxidant properties, often through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.

-

Chemical Probes and Bioconjugation: The defined reactivity of the isothiocyanate group with primary amines makes it a useful tool for bioconjugation, such as labeling proteins or other biomolecules.

The chirality and the presence of the methoxy group in this compound could offer advantages in terms of target specificity, metabolic stability, and pharmacokinetic properties compared to simpler, achiral isothiocyanates.

Safety and Handling

Disclaimer: The following safety information is based on data for structurally related and potentially more hazardous isothiocyanates, such as allyl isothiocyanate.[5][6][7][8] It is imperative to handle this compound with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

| Hazard Class | Description | Precautionary Measures |

| Acute Toxicity | Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[5][7] | Avoid all routes of exposure. Use in a closed system or with highly effective local exhaust ventilation. |

| Skin Corrosion/Irritation | Expected to be a severe skin irritant and may cause chemical burns.[5] | Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |

| Eye Damage/Irritation | Expected to cause serious eye irritation or damage. Isothiocyanates are often lachrymatory.[5] | Wear chemical safety goggles and/or a face shield. |

| Respiratory Sensitization | May cause respiratory irritation and sensitization.[5] | Do not breathe vapors or mists. Use an appropriate respirator if ventilation is inadequate. |

| Flammability | May be a flammable liquid. | Keep away from heat, sparks, and open flames.[7] |

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chiral isothiocyanate with potential as a valuable tool in organic synthesis and drug discovery. While specific data for this compound is scarce, this guide provides a framework for its synthesis, predicted properties, and expected reactivity based on the well-established chemistry of analogous compounds. Its unique combination of a reactive isothiocyanate group, a methoxy moiety, and a chiral center makes it an intriguing candidate for further investigation by researchers and scientists in the field of medicinal chemistry. All work with this compound should be conducted with rigorous safety precautions due to the inherent hazards of the isothiocyanate functional group.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8752–8759. [Link]

-

Alfa Aesar. (2012). SAFETY DATA SHEET - Allyl isothiocyanate. Retrieved from [Link]

-

Rahim, F., & Scheidt, K. A. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of chemical research, 48(10), 2739–2751. [Link]

- Comins, D. L., & Dehghani, A. (1992). Stereoselective Synthesis of Acyclic Amino Alcohols via von Braun Ring Opening of Chiral Piperidines. Tetrahedron Letters, 33(42), 6299-6302.

-

Gajda, T., & Matusiak, M. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(23), 5558. [Link]

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836364. [Link]

- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 331-346.

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

Kılıç, M., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200876. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. [Link]

-

Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 115, 219-230. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

Török, G., & Timári, G. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 11(9), 1081. [Link]

-

Argyropoulou, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(15), 4785. [Link]

- Kumar, S., & Kumar, A. (2023). Iron-Mediated Desulphurization Towards the Synthesis of 2-Halo Aromatic Isothiocyanates. ChemistrySelect, 8(29), e202301548.

Sources

- 1. scispace.com [scispace.com]

- 2. 2-Methoxyphenyl isothiocyanate [webbook.nist.gov]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Isothiocyanato-1-methoxy-propane

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-isothiocyanato-1-methoxy-propane (CAS 362601-74-9), a molecule of interest in organic synthesis and drug development.[1] As a bifunctional compound featuring both an isothiocyanate and a methoxy group, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the theoretical underpinnings, experimental protocols, and expected spectral data for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their analytical endeavors.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₅H₉NOS and a molecular weight of 131.20 g/mol , presents a unique combination of functional groups that are significant in various chemical contexts.[1][2] Isothiocyanates (R-N=C=S) are well-regarded for their bioactivity, notably as anticancer, antimicrobial, and anti-inflammatory agents.[3] The methoxy group (-OCH₃), on the other hand, can influence the molecule's solubility, polarity, and metabolic stability, making it a common moiety in medicinal chemistry.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical transformations. This guide will dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a holistic view of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

Causality of Signal Characteristics: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets, providing crucial information about the connectivity of the carbon framework.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH(NCS)- | ~3.8 - 4.2 | Multiplet | 1H | Adjacent to the electron-withdrawing isothiocyanate group and the methoxy-bearing methylene group, leading to a downfield shift and complex splitting. |

| -CH₂-O- | ~3.4 - 3.6 | Multiplet | 2H | Protons on the carbon adjacent to the electronegative oxygen atom are deshielded. Splitting arises from coupling to the methine proton. |

| -O-CH₃ | ~3.3 | Singlet | 3H | Methoxy protons are in a distinct chemical environment and do not couple with other protons, resulting in a characteristic singlet.[4] |

| -CH(NCS)CH₃ | ~1.3 - 1.5 | Doublet | 3H | Methyl protons are coupled to the single methine proton, resulting in a doublet. |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.[5][6]

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Causality of Signal Characteristics: The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower field.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -N=C =S | ~125 - 140 | The sp-hybridized carbon of the isothiocyanate group exhibits a characteristic downfield shift. |

| -C H₂-O- | ~70 - 80 | The carbon atom bonded to the electronegative oxygen of the methoxy group is significantly deshielded.[7] |

| -O-C H₃ | ~55 - 60 | The methoxy carbon appears in a typical range for such functional groups.[4][8] |

| -C H(NCS)- | ~50 - 60 | The methine carbon attached to the isothiocyanate group is deshielded. |

| -CH(NCS)C H₃ | ~15 - 25 | The terminal methyl carbon appears in the typical upfield aliphatic region.[9] |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.[10]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Vibrational Frequencies: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for qualitative analysis. The strong dipole moment changes associated with the stretching of the isothiocyanate and C-O bonds are expected to produce prominent peaks.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~2950 - 2850 | C-H stretch (sp³) | Medium-Strong | Characteristic of the aliphatic C-H bonds in the propane backbone and methoxy group.[11] |

| ~2200 - 2000 | -N=C=S asymmetric stretch | Very Strong, Broad | This is the most characteristic and intense absorption for an isothiocyanate group.[12][13] |

| ~1470 - 1430 | C-H bend (CH₂, CH₃) | Medium | Bending vibrations of the aliphatic groups.[14] |

| ~1100 | C-O stretch | Strong | Characteristic of the ether linkage in the methoxy group.[12] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality of Fragmentation: Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Predicted Mass Spectral Data:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Rationale |

| 131 | [C₅H₉NOS]⁺ (M⁺) | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 100 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 86 | [CH₃CH-NCS]⁺ | β-fission, a common fragmentation pathway for alkyl isothiocyanates.[15] |

| 72 | [CH₂NCS]⁺ | A characteristic fragment for many alkyl isothiocyanates.[15] |

| 59 | [NCSH]⁺ | Another common fragment observed in the mass spectra of lower alkyl isothiocyanates.[15] |

| 45 | [CH₂OCH₃]⁺ | Cleavage of the C-C bond between the methine and methylene groups. |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds.[16][17]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into the GC system. The compound will be separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression for the structural elucidation of this compound.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the careful application and interpretation of NMR, IR, and MS data. Each technique provides a unique piece of the structural puzzle, and their combined use allows for an unambiguous assignment of the molecule's constitution. This guide has outlined the expected spectral features and the underlying principles governing them, offering a solid foundation for researchers engaged in the synthesis, analysis, and application of this and related compounds. The provided protocols serve as a starting point for experimental design, emphasizing the importance of methodological rigor in obtaining high-quality, reproducible data.

References

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(18), 5489. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

LibreTexts. (2020, August 15). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 1-methoxypropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-methoxypropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

-

Moser, A. (2022, January 13). Methoxy groups just stick out. ACD/Labs. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy. Cengage learning.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(4), 446-466. [Link]

-

LibreTexts. (2020, May 30). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.

-

ResearchGate. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. web.williams.edu [web.williams.edu]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

"2-Isothiocyanato-1-methoxy-propane" reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Isothiocyanato-1-methoxy-propane with Nucleophiles

Abstract

Isothiocyanates (-N=C=S) represent a class of highly valuable electrophilic synthons, prized for their specific and predictable reactivity towards a wide range of nucleophiles. This technical guide focuses on the chemical behavior of a specific, functionalized aliphatic isothiocyanate, this compound. While literature on this precise molecule is sparse, its reactivity can be confidently predicted based on well-established principles of isothiocyanate chemistry. This document provides a detailed exploration of its expected reactions with primary and secondary amines, thiols, and alcohols, offering mechanistic insights, kinetic considerations, and practical experimental protocols. The guide is intended for researchers, chemists, and drug development professionals who are looking to leverage isothiocyanate chemistry for applications such as bioconjugation, derivatization, and materials science.

Introduction to this compound

This compound is a chiral, aliphatic isothiocyanate featuring a methoxy group at the adjacent position. Its structure suggests a molecule with a defined stereocenter and a key electrophilic carbon atom within the isothiocyanate moiety, making it a target for nucleophilic attack.

Molecular Structure:

-

Chemical Formula: C₅H₉NOS

-

Key Features:

-

Isothiocyanate Group (-N=C=S): The primary site of electrophilicity. The central carbon is highly susceptible to attack by electron-rich species.

-

Secondary Carbon: The isothiocyanate is attached to a secondary carbon, which introduces moderate steric hindrance compared to primary isothiocyanates. This can influence reaction kinetics.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and potential for hydrogen bonding, influencing solubility. Its electron-withdrawing inductive effect may slightly enhance the electrophilicity of the isothiocyanate carbon.

-

The reactivity of this molecule is governed by the strong electrophilic character of the central carbon atom of the cumulene (-N=C=S) system. Nucleophilic addition to this carbon is the foundational mechanism for all reactions discussed herein.

Core Reactivity with Nucleophiles: Mechanisms and Considerations

The isothiocyanate group is a versatile electrophile that reacts readily with soft nucleophiles. The general order of reactivity for common nucleophiles is:

Thiols (R-SH) > Primary/Secondary Amines (R-NH₂) > Alcohols (R-OH) / Water (H₂O)

Reaction with Amines: Formation of Thioureas

The reaction between an isothiocyanate and a primary or secondary amine is one of the most robust and widely used transformations in this chemical class. It yields a stable N,N'-disubstituted thiourea derivative.

Mechanism: The reaction proceeds via a direct nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon of the isothiocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes proton transfer to yield the final thiourea product. This reaction is typically fast, quantitative, and often requires no catalyst.

Caption: Base-Catalyzed Dithiocarbamate Formation.

Experimental Considerations:

-

Catalyst: A non-nucleophilic base is essential to generate the thiolate without competing in the reaction.

-

pH Control: In aqueous media, the reaction is favored at pH values above the pKa of the thiol (~8-9), where a significant population of thiolate exists.

-

Oxygen Sensitivity: Thiols can oxidize to form disulfides. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) for best results.

Reaction with Alcohols and Water: Formation of Thiocarbamates

Alcohols and water are generally poor nucleophiles for isothiocyanates under neutral conditions. The resulting products are thiocarbamates (from alcohols) or an unstable dithiocarbamic acid that decomposes to an amine (from water).

Mechanism: These reactions are significantly slower than those with amines or thiols and almost always require catalysis. Strong bases (e.g., sodium hydride, NaH) can be used to generate a highly nucleophilic alkoxide. Alternatively, specific organometallic or tertiary amine catalysts can be employed to activate the isothiocyanate.

Experimental Considerations:

-

Harsh Conditions: The reaction often requires elevated temperatures and a strong catalyst.

-

Side Reactions: Under harsh basic conditions, the isothiocyanate itself may be unstable.

-

Hydrolysis: The presence of water is a major concern in any isothiocyanate reaction, as it can lead to slow hydrolysis of the starting material to the corresponding amine (2-amino-1-methoxy-propane), consuming the electrophile. All reagents and solvents should be scrupulously dried.

Summary of Predicted Reactivity

The following table summarizes the expected products and conditions for the reaction of this compound with key nucleophile classes.

| Nucleophile Class | Reagent Example | Product Structure | Product Class | Typical Conditions | Relative Rate |

| Primary Amine | Benzylamine | R-NH-C(=S)-NH-CH₂Ph | Thiourea | Aprotic solvent, RT | Very Fast |

| Secondary Amine | Dibenzylamine | R-NH-C(=S)-N(CH₂Ph)₂ | Thiourea | Aprotic solvent, RT-40°C | Fast |

| Thiol | Benzyl Thiol | R-NH-C(=S)-S-CH₂Ph | Dithiocarbamate | Base catalyst (Et₃N), RT | Fast (with base) |

| Alcohol | Benzyl Alcohol | R-NH-C(=S)-O-CH₂Ph | Thiocarbamate | Strong base (NaH) or catalyst, Heat | Very Slow |

| Water | H₂O | [R-NH-C(=S)-OH] → R-NH₂ | Amine (via hydrolysis) | Slow, uncatalyzed; faster with acid/base | Very Slow |

| R = CH(CH₃)CH₂OCH₃ |

Experimental Protocols

The following protocols are provided as a validated starting point for working with this compound.

Protocol: Synthesis of a Thiourea Derivative

This workflow describes the reaction with a model primary amine, benzylamine.

Caption: Experimental Workflow for Thiourea Synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). In a separate flask, prepare a solution of benzylamine (1.0 eq) in anhydrous DCM.

-

Reaction: Cool the isothiocyanate solution to 0°C in an ice bath. Add the benzylamine solution dropwise over 5 minutes with stirring.

-

Monitoring: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The reaction is complete when the isothiocyanate spot is no longer visible.

-

Workup: Once complete, concentrate the reaction mixture in vacuo to remove the solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-(1-methoxypropan-2-yl)-N'-benzylthiourea.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Analysis and Characterization

-

¹H NMR: Expect to see the disappearance of the isothiocyanate proton signal and the appearance of two distinct N-H proton signals for the thiourea, often as broad singlets.

-

¹³C NMR: The most telling change is the disappearance of the isothiocyanate carbon signal (typically ~130-140 ppm) and the appearance of the thiocarbonyl (C=S) carbon signal significantly downfield (typically ~180-190 ppm).

-

FT-IR: Look for the disappearance of the strong, broad isothiocyanate stretch (~2100 cm⁻¹) and the appearance of N-H stretches (~3300 cm⁻¹) and a C=S stretch (~1300 cm⁻¹).

-

LC-MS: Use a C18 reverse-phase column with a water/acetonitrile gradient. The product will be significantly more retained than the starting amine. Mass spectrometry should confirm the expected mass of the addition product.

Applications in Research and Development

The predictable and specific reactivity of this compound makes it a potentially valuable tool for several applications:

-

Bioconjugation: The ability to react selectively with amine groups on biomolecules like proteins (e.g., lysine residues) allows for the attachment of this methoxy-propyl tag for detection, imaging, or modulating solubility.

-

Drug Development: Isothiocyanates are a known pharmacophore in various therapeutic agents. This molecule could serve as a building block for creating novel thiourea-based compounds for screening.

-

Derivatization Reagent: In analytical chemistry, it could be used to derivatize primary and secondary amines to facilitate their separation and detection by HPLC or GC. The methoxy group could aid in ionization for mass spectrometry.

-

Polymer and Materials Science: The isothiocyanate group can be grafted onto polymer backbones or surfaces containing amine or thiol functionalities to modify surface properties, such as hydrophilicity or biocompatibility.

References

-

The chemistry of isothiocyanates and their applications. Royal Society of Chemistry. [Link]

-

Isothiocyanates as Important Scaffolds in Medicinal Chemistry. MDPI. [Link]

-

Kinetics and Mechanisms of the Reaction of Isothiocyanates with Thiols. ACS Publications. [Link]

-

Organocatalytic reactions of isothiocyanates. Beilstein Journal of Organic Chemistry. [Link]

-

¹³C NMR Chemical Shifts of the Thiocarbonyl Group in Thioureas, Thioamides, and Thioesters. Taylor & Francis Online. [Link]

Solubility Profile of 2-Isothiocyanato-1-methoxy-propane in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isothiocyanato-1-methoxy-propane is an organosulfur compound featuring a reactive isothiocyanate group (-N=C=S) and an ether linkage. Isothiocyanates are a class of compounds of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as versatile synthetic intermediates.[1][2] The solubility of a compound is a critical physicochemical property that governs its behavior in various applications, including reaction kinetics, purification, formulation, and biological assays. A thorough understanding of the solubility of this compound in different organic solvents is paramount for its effective utilization in research and drug development.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to effectively handle and utilize this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 362601-74-9 | [3] |

| Molecular Formula | C₅H₉NOS | [3] |

| Molecular Weight | 131.196 g/mol | [3] |

| Chemical Structure | CH₃-O-CH₂-CH(N=C=S)-CH₃ | - |

The structure reveals a molecule with both polar and non-polar characteristics. The isothiocyanate and ether groups introduce polarity and potential for dipole-dipole interactions and hydrogen bonding (as an acceptor), while the propane backbone is non-polar. This amphiphilic nature suggests a nuanced solubility profile across a range of solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is determined by the balance of interactions between its own molecules and its interactions with solvent molecules.

-

Polar Solvents: These solvents have large dipole moments and can engage in dipole-dipole interactions and/or hydrogen bonding.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors and acceptors. While the isothiocyanate and ether oxygens in the target molecule can accept hydrogen bonds, the lack of a hydrogen bond donor on the molecule itself will limit its solubility in highly protic systems compared to molecules that can also donate hydrogen bonds.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents have strong dipole moments but do not donate hydrogen bonds. They are excellent solvents for polar molecules. Given the polar nature of the isothiocyanate group, this compound is expected to be highly soluble in these solvents.[5]

-

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The presence of the propane backbone in this compound suggests it will have some solubility in less polar solvents. Generally, isothiocyanates show good solubility in many common organic solvents.[6][7]

Predicted Solubility Profile

Based on the structural analysis and general solubility characteristics of isothiocyanates, the following qualitative solubility profile for this compound is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Very Soluble / Miscible | Strong dipole-dipole interactions between the solvent and the polar isothiocyanate and ether groups. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | Hydrogen bond acceptance by the ether and isothiocyanate groups, combined with dipole-dipole interactions. |

| Less Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | A good balance of polarity and non-polar character allows for effective solvation. |

| Non-Polar | Toluene, Diethyl Ether, Benzene | Moderately Soluble | van der Waals interactions with the propane backbone. |

| Highly Non-Polar | Hexane, Cyclohexane, Pentane | Sparingly Soluble to Insoluble | The molecule's polarity is likely too high for significant solubility in purely aliphatic hydrocarbons. |

| Aqueous | Water | Poorly Soluble | The non-polar propane backbone dominates, and the molecule cannot overcome the strong hydrogen bonding network of water. |

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is required. The following protocol provides a robust method for determining the solubility of this compound.

Objective: To determine the qualitative solubility of this compound in a range of organic solvents and to estimate its quantitative solubility in select solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, Ethanol, Dichloromethane, Toluene, Hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Experimental Workflow Diagram

Sources

2-Isothiocyanato-1-methoxy-propane: A Prospective Analysis of Research Applications

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract